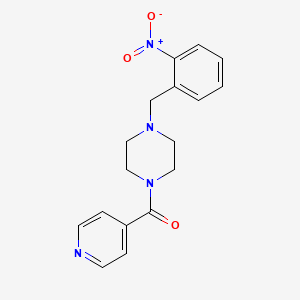

1-isonicotinoyl-4-(2-nitrobenzyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” is a chemical compound that is a derivative of piperazine . Piperazine and its derivatives are known for their biological activity and are widely used as components of medicines and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, a series of novel 4-(2-nitrobenzyl)piperazin-1-ylmethanone derivatives containing piperazine structures were designed and synthesized . The synthesis procedures involved nucleophilic substitution using N-Boc-piperazine and 2-nitrobenzyl bromide in the presence of DMF solution with potassium carbonate at 60°C .Molecular Structure Analysis

While the exact molecular structure of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” is not directly available, related compounds such as BNBPP have been studied. BNBPP has a molecular formula of C18H20N4O4, a molecular weight of 356, and a monoclinic system with space group P21/c .Scientific Research Applications

Anticancer Activity: Aurora-A Kinase Inhibition

“1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” derivatives have been studied for their potential as Aurora-A kinase inhibitors , which play a crucial role in the regulation of mitosis. These compounds are designed to target the Aurora kinase family, which is a prominent anticancer target. The inhibition of Aurora-A kinase is significant because it’s associated with the development of human cancers. Derivatives of this compound have shown potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

Herbicidal Applications

Derivatives of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” have been synthesized and evaluated for their herbicidal activity. These compounds have shown effectiveness against various plant species pre-emergence, indicating their potential use in agriculture as herbicides. The herbicidal activity varies depending on the substituents on the phenyl ring, providing a pathway for designing targeted herbicides .

Anti-tubercular Agents

The structural framework of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” has been utilized in the design and synthesis of compounds with anti-tubercular properties. These compounds have been evaluated against Mycobacterium tuberculosis and have shown significant inhibitory concentrations, indicating their potential as first-line drugs in TB therapy .

Insecticidal and Repellent Properties

Piperazine derivatives, including those related to “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine,” have been reported to exhibit insecticidal and repellent activities. These compounds can paralyze worms and prevent their attachment to the intestinal walls, which is beneficial for safeguarding the host’s health. This suggests potential applications in the development of new insecticides and repellents .

Pharmaceutical Innovation

Research into “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” derivatives is part of a broader effort to develop new therapeutic agents with better efficacy and fewer adverse effects. These compounds are designed to inhibit specific proteins or pathways abnormally expressed in cancer cells, representing a rational approach to pharmaceutical innovation .

Chemical Synthesis and Drug Design

The compound “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” serves as a key intermediate in the synthesis of various pharmacologically active derivatives. Its structure allows for the introduction of various substituents, enabling the design of molecules with desired biological activities for potential drug development .

Future Directions

Mechanism of Action

Target of Action

It is known that derivatives of isoniazid, a compound structurally similar to “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine”, have been evaluated for their diverse biological activities . Another structurally similar compound, “2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one”, has been studied as an inhibitor of Aurora-A kinase , a protein associated with the Aurora kinase family, which is considered a striking anticancer target .

Mode of Action

For instance, the Aurora-A kinase inhibitors interact with the kinase to prevent cell division, a common strategy in the development of anti-cancer drugs .

Biochemical Pathways

Based on the information about related compounds, it can be inferred that the compound may affect pathways related to cell division and growth, particularly in the context of cancer treatment .

Result of Action

Based on the information about related compounds, it can be inferred that the compound may have potential anti-cancer effects by inhibiting cell division and growth .

properties

IUPAC Name |

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(14-5-7-18-8-6-14)20-11-9-19(10-12-20)13-15-3-1-2-4-16(15)21(23)24/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFHWTWLCUWONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)